molecular formula C14H31NO5 B12793565 Triethanolamine 2-ethylhexoate CAS No. 38584-87-1

Triethanolamine 2-ethylhexoate

Cat. No.: B12793565
CAS No.: 38584-87-1
M. Wt: 293.40 g/mol
InChI Key: WOIZEJSXFHDUNX-UHFFFAOYSA-N
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Description

Triethanolamine 2-ethylhexoate is an amine salt derived from 2-ethylhexanoic acid and triethanolamine. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous compounds. In industrial contexts, 2-ethylhexoate salts (metal or amine-based) are widely used as catalysts, stabilizers, or processing aids. This compound likely serves as a non-toxic alternative to metal-based catalysts, leveraging triethanolamine’s organic cation for improved environmental and safety profiles .

Properties

CAS No.

38584-87-1

Molecular Formula

C14H31NO5

Molecular Weight

293.40 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexanoic acid

InChI

InChI=1S/C8H16O2.C6H15NO3/c1-3-5-6-7(4-2)8(9)10;8-4-1-7(2-5-9)3-6-10/h7H,3-6H2,1-2H3,(H,9,10);8-10H,1-6H2

InChI Key

WOIZEJSXFHDUNX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.C(CO)N(CCO)CCO

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of triethanolamine 2-ethylhexoate involves the reaction of triethanolamine with 2-ethylhexanoic acid. This reaction is typically carried out at room temperature. Triethanolamine is first added to the reaction vessel, followed by the gradual addition of 2-ethylhexanoic acid. The reaction mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure the purity and quality of the final product. The process may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Reaction Types and Conditions

Triethanolamine 2-ethylhexoate undergoes reactions typical of both esters and tertiary amines:

Transesterification

Industrial synthesis routes (e.g., production of triethyleneglycol di-2-ethylhexanoate) involve transesterification between methyl-2-ethylhexanoate and triethylene glycol (TEG). Key conditions include:

  • Catalysts : K₂CO₃, Cs₂CO₃, or Ti(OiPr)₄ enable >99% yield of diester products at 135–165°C under nitrogen purge .

  • Molar Ratios : A 3:1 molar ratio of methyl-2-ethylhexanoate to TEG optimizes diester formation .

CatalystTemp (°C)Time (h)TEG-2-ethylhexoate Yield (%)Monoester Byproduct (%)
Cs₂CO₃1604>99.9<0.1
K₂CO₃160499.960.04
Ti(OiPr)₄138698.91.1

Data from patent US10829429B2 .

Proton Transfer and Hydrogen Bonding

The tertiary amine group participates in proton transfer (PT) and hydrogen bonding (HB) with acidic substrates:

  • In salts of dicarboxylic acids (e.g., succinic acid), the compound forms N–H⁺···O⁻ interactions, stabilizing lamellar structures .

  • HB complexes involve O–H···N bonds, with charge transfer quantified via NBO analysis .

Efficient Catalysts

  • Carbonate Salts : K₂CO₃ and Cs₂CO₃ achieve near-quantitative diester yields under mild conditions .

  • Titanium Isopropoxide : Accelerates transesterification but requires higher temperatures (138°C) .

  • Brønsted Acids : p-Toluenesulfonic acid (PTSA) induces side reactions (e.g., color body formation) .

Reagent Compatibility

  • Incompatible with : Strong oxidizers (risk of exothermic decomposition) and isocyanates (reactivity with amines) .

  • Stability : Degrades under prolonged heating (>180°C), forming discolored byproducts .

Major Products and Byproducts

Reaction TypePrimary ProductsByproducts
TransesterificationTriethyleneglycol di-2-ethylhexanoateMonoester derivatives
Proton TransferSalts with dicarboxylic acidsNone (quantitative anion exchange)
Acid-Base NeutralizationThis compound saltsWater (exothermic)

Transesterification Pathway

  • Monoester Formation : Nucleophilic attack by TEG on methyl-2-ethylhexanoate, releasing methanol.

  • Diester Formation : Second equivalent of methyl ester reacts with monoester intermediate.

  • Catalyst Role : Carbonate bases deprotonate TEG, enhancing nucleophilicity .

Proton Transfer Dynamics

  • QTAIM Analysis : Confirms partial covalent character in N–H⁺···O⁻ bonds in crystalline salts .

  • NMR Evidence : ¹⁵N chemical shifts correlate with electron density at nitrogen, validating PT/HB equilibria .

Scientific Research Applications

Triethanolamine 2-ethylhexoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triethanolamine 2-ethylhexoate involves its ability to act as a surfactant and emulsifier. As an amine, it can accept a hydrogen ion to form a hydroxide ion and a conjugate acid, which helps in raising the pH of solutions. This property makes it effective in emulsifying and solubilizing compounds .

Comparison with Similar Compounds

Comparison with Similar 2-Ethylhexoate Compounds

Chemical Structure and Cation Type

Triethanolamine 2-ethylhexoate differs from metal-based 2-ethylhexoates by its organic cation (triethanolamine) instead of a metal ion (e.g., Pb, Co, Zn). Key examples include:

  • Lead 2-ethylhexoate : Used as a burn rate modifier in propellants (1.2% in MIL-P-17689) .
  • Cobalt 2-ethylhexoate: Acts as an anti-knock additive in gasoline (29.0% in formulations) .
  • Zinc 2-ethylhexoate : A catalyst in silicone curing systems, listed on multiple regulatory inventories (AICS, IECSC, ENCS) .
Table 1: Key Structural and Functional Differences
Compound Cation Type Primary Application Toxicity Profile Regulatory Status
This compound Organic amine Catalysis (inferred) Likely low toxicity Not explicitly listed in evidence
Lead 2-ethylhexoate Heavy metal (Pb) Propellant modifier High toxicity Restricted (due to Pb content)
Cobalt 2-ethylhexoate Transition metal Gasoline anti-knock additive Moderate toxicity Limited data in evidence
Zinc 2-ethylhexoate Transition metal Silicone curing catalyst Moderate toxicity Widely listed (AICS, IECSC, etc.)

Functional Performance

  • Catalytic Activity: Metal 2-ethylhexoates (e.g., Zn, Co) are preferred in high-temperature curing systems due to their thermal stability. Triethanolamine salts may excel in room-temperature applications, as seen in analogous amine-titanate catalysts .
  • Environmental Impact: Lead and cobalt derivatives face regulatory restrictions due to toxicity and persistence. This compound, as an organic salt, could reduce ecological risks .

Toxicity and Regulatory Considerations

  • Metal Salts : Lead 2-ethylhexoate is linked to neurotoxicity, while cobalt salts may pose inhalation hazards. Zinc 2-ethylhexoate, though regulated, is widely approved .
  • This compound: No direct toxicity data is available, but related 2-ethylhexoate esters (e.g., tetraethylene glycol di(2-ethylhexoate)) show mild skin irritation in animal studies .

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